molecular formula C8H9N5 B2860147 [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine CAS No. 954264-57-4

[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine

Cat. No. B2860147
CAS RN: 954264-57-4
M. Wt: 175.195
InChI Key: DUYAAJSVDJDKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been studied for their potential as anticancer agents . The compound is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic ring containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are complex and can lead to a variety of products .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds similar to “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine,” have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new drugs targeting various diseases, including neglected diseases affecting vulnerable populations. The synthesis of triazole derivatives focuses on green chemistry principles, aiming for energy-efficient and sustainable methods. This approach addresses the urgent need for new drug prototypes against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Role in Optical Sensors

Triazole derivatives, as part of heterocyclic compounds containing heteroatoms, are utilized in the development of optical sensors due to their ability to act as recognition units. Their biological and medicinal applications extend to creating exquisite sensing materials for various environmental and health-related applications. The versatility of these compounds in forming coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their significance in both scientific research and practical applications (Jindal & Kaur, 2021).

Applications in Organic Synthesis and Catalysis

The incorporation of triazole and similar heterocyclic N-oxide motifs into organic compounds is crucial for their application in organic synthesis, catalysis, and drug development. These compounds exhibit a range of functionalities essential for the formation of metal complexes, design of catalysts, and synthesis of medicinal agents. The diverse biological activities of potent N-oxide compounds, including anticancer, antibacterial, and anti-inflammatory effects, underscore the importance of heterocyclic N-oxide derivatives in advancing chemistry and pharmacology (Li et al., 2019).

Future Directions

The future directions for research on “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” and similar compounds include further investigation of their anticancer properties and the development of more selective and potent anticancer molecules .

properties

IUPAC Name

[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYAAJSVDJDKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.